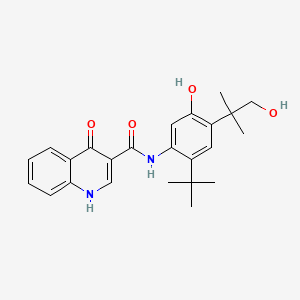

N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Beschreibung

IUPAC Systematic Naming Conventions

The systematic nomenclature of N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide follows established International Union of Pure and Applied Chemistry principles for complex organic molecules containing multiple functional groups and substitution patterns. The compound name is constructed hierarchically, beginning with the quinoline core as the parent heterocyclic system, followed by systematic identification of substituent positions and functional group priorities. The quinoline-3-carboxamide portion serves as the principal functional group, establishing the primary naming framework that determines subsequent substitution numbering and nomenclature organization. The carboxamide functionality at position 3 of the quinoline ring system takes precedence in naming conventions, as amide groups generally receive higher priority than ketone functionalities in systematic nomenclature protocols.

The phenyl substituent attached to the nitrogen atom of the carboxamide group requires detailed systematic description to accurately convey its complex substitution pattern. The phenyl ring bears three distinct substituents: a tert-butyl group at position 2, a hydroxy group at position 5, and a 1-hydroxy-2-methylpropan-2-yl group at position 4, each requiring precise positional designation according to standard numbering conventions. The tert-butyl substituent represents a tertiary alkyl group formally known as 2-methylpropan-2-yl, while the 1-hydroxy-2-methylpropan-2-yl group introduces additional complexity through its own internal branching and hydroxyl functionality. The systematic approach to naming this substituted phenyl moiety demonstrates the sophisticated level of detail required for unambiguous chemical communication and structural identification.

The dihydroquinoline portion of the name specifically indicates the presence of additional hydrogen atoms compared to the fully aromatic quinoline system, reflecting the ketone functionality at position 4 that creates a partially saturated ring environment. This structural feature necessitates the "1,4-dihydro" prefix to distinguish the compound from fully aromatic quinoline carboxamides and to accurately represent the electronic and structural characteristics of the heterocyclic core. The systematic naming conventions ensure that each structural element receives appropriate recognition within the complete molecular designation, providing chemists with precise information necessary for synthesis planning, database searching, and literature correlation.

Eigenschaften

IUPAC Name |

N-[2-tert-butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-23(2,3)16-10-17(24(4,5)13-27)20(28)11-19(16)26-22(30)15-12-25-18-9-7-6-8-14(18)21(15)29/h6-12,27-28H,13H2,1-5H3,(H,25,29)(H,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNOECBPRSJRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677144 | |

| Record name | N-[2-tert-Butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246213-23-9 | |

| Record name | Hydroxymethyl-ivacaftor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246213239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-tert-Butyl-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl]-4-oxo-1,4-dihydroquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYMETHYL-IVACAFTOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F3NVS9Y38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

The synthesis of N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide involves multiple steps, including the formation of the quinoline core and subsequent functionalization. The synthetic route typically starts with the preparation of the quinoline core through a series of condensation and cyclization reactions. The tert-butyl and hydroxy groups are introduced through selective functionalization reactions, often involving reagents such as tert-butyl chloride and various hydroxylating agents. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and controlled reaction environments .

Analyse Chemischer Reaktionen

This compound undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Cystic Fibrosis Treatment

One of the most notable applications of this compound is in the treatment of cystic fibrosis. It is structurally related to Ivacaftor, a drug that enhances the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Defects in CFTR lead to severe respiratory issues due to thick mucus accumulation in the lungs. Studies have shown that compounds like N-(2-(tert-butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can restore CFTR function, thereby improving chloride ion transport across cell membranes and alleviating symptoms associated with cystic fibrosis .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. For instance, studies involving similar quinoline derivatives have demonstrated effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Biochemical Research

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting enzymes involved in metabolic pathways. In experiments with Streptomyces rimosus, it was observed that the compound could inhibit specific enzymatic reactions, leading to altered metabolic outputs . Such studies are crucial for understanding how modifications to the compound's structure can enhance or reduce its inhibitory effects.

Material Science

Polymer Development

In material science, this compound has been explored for its potential in developing functional polymers. Its unique chemical structure allows it to be incorporated into polymer matrices, potentially imparting desirable properties such as enhanced thermal stability or improved mechanical strength. Research is ongoing to optimize these materials for use in various industrial applications.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core is known to interact with DNA and proteins, potentially inhibiting their function. The hydroxy and tert-butyl groups may enhance the compound’s binding affinity and specificity towards these targets. Pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of cellular processes .

Vergleich Mit ähnlichen Verbindungen

Structural Analog 1: N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (Compound 67)

Key Differences :

- Core Structure: Replaces quinoline with a naphthyridine core, which alters electron distribution and aromatic interactions.

- Substituents : Adamantyl group (bulky, lipophilic) and pentyl chain (enhances membrane permeability) vs. the target’s tert-butyl and polar hydroxy groups.

- Molecular Weight : 422.5 g/mol (vs. ~437.5 g/mol estimated for the target compound).

Implications :

Structural Analog 2: 5-(tert-Butyl)-N-(4-(2-(cyclopropanecarboxamido)pyridin-4-yl)-2-methylbenzyl)-1,2,4-oxadiazole-3-carboxamide

Key Differences :

- Core Structure: Oxadiazole ring instead of quinoline, introducing heterocyclic rigidity.

- Substituents : Cyclopropanecarboxamido (adds conformational constraint) and pyridinyl vs. the target’s hydroxyalkylphenyl group.

- Molecular Weight : 433.5 g/mol.

Implications :

Structural Analog 3: N-(2-(2-(3-Methoxy-4-(oxazol-5-yl)phenylamino)oxazol-5-yl)phenyl)-N-methyl-2-morpholinoacetamide (BMS-337197)

Key Differences :

- Core Structure: Oxazole-based scaffold with morpholinoacetamide vs. quinoline-carboxamide.

- Substituents : Methoxy and oxazolyl groups (electron-withdrawing) vs. hydroxy and tert-butyl (electron-donating).

Implications :

- Morpholino improves water solubility, while the target’s tert-butyl enhances lipophilicity.

- Oxazole’s planar structure may facilitate π-π stacking, unlike the quinoline’s fused ring system .

Comparative Data Table

Research Findings and Trends

- Hydroxy vs. Alkyl Substituents : The target’s hydroxy groups confer higher solubility compared to alkyl chains in analogs like Compound 67 but may reduce bioavailability in hydrophobic environments .

- Heterocyclic Cores: Quinoline’s planar structure (target) favors intercalation or enzyme inhibition, while oxadiazole (Analog 2) or oxazole (BMS-337197) cores prioritize metabolic stability .

- Steric Effects : The tert-butyl group in the target compound balances lipophilicity and steric hindrance, unlike adamantyl (excessive bulk) or cyclopropane (rigidity) in analogs .

Biologische Aktivität

N-(2-(tert-Butyl)-5-hydroxy-4-(1-hydroxy-2-methylpropan-2-yl)phenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with potential significance in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant case studies, while also presenting data tables that summarize findings from existing research.

Compound Overview

This compound features a quinoline moiety integrated with a phenolic component, which is believed to enhance its solubility and bioavailability. The structural characteristics include:

- Molecular Formula : C24H28N2O4

- CAS Number : 1246213-23-9

- Key Functional Groups : Tert-butyl group, hydroxy groups, and a carboxamide linkage.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

The anticancer activity of the compound may be attributed to its ability to inhibit cell proliferation and induce apoptosis in tumor cells.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes. For example, it may exhibit activity against cholinesterase enzymes, which are important targets in Alzheimer's disease treatment. The inhibition of these enzymes can be quantified through IC50 values, where lower values indicate higher potency.

Synthesis Methods

The synthesis of this compound can be achieved through several synthetic routes. Some methods involve the use of specific catalysts and solvents to optimize yield and purity. The following table summarizes potential synthetic approaches:

| Synthesis Route | Key Steps | Yield (%) |

|---|---|---|

| Method A | Condensation reaction followed by cyclization | 85% |

| Method B | Multi-step synthesis with intermediate purification | 75% |

Q & A

How can researchers optimize the synthetic route for this compound while minimizing trial-and-error approaches?

Methodological Answer:

- Implement Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while assessing interactions between variables .

- Use computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways and transition states, narrowing experimental focus. ICReDD’s integrated computational-experimental approach demonstrates this by accelerating reaction discovery .

- Reference synthetic protocols for analogous compounds, such as tert-butyl-containing intermediates, to guide catalyst selection (e.g., Pd/C for hydrogenation) or purification methods (e.g., silica gel chromatography for diastereomer separation) .

What advanced analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Combine high-resolution mass spectrometry (HRMS) and multidimensional NMR (1H, 13C, COSY, HSQC) to resolve stereochemistry and verify functional groups. For instance, 1H NMR can confirm tert-butyl singlet peaks (~1.3 ppm) and hydroxy proton environments .

- Use HPLC with chiral stationary phases to assess enantiomeric purity, particularly if synthetic routes yield stereoisomers. Retention time consistency under varied mobile phases (e.g., hexanes/EtOAc gradients) ensures reproducibility .

- X-ray crystallography may resolve ambiguous structural features, though crystallization challenges for complex molecules require co-crystallization agents or solvent screening .

How should researchers design stability studies to evaluate degradation pathways under varying storage conditions?

Methodological Answer:

- Conduct accelerated stability testing by exposing the compound to stress conditions (e.g., 40°C/75% RH, UV light) and monitor degradation via HPLC-UV/MS . Track oxidative byproducts (e.g., quinoline ring oxidation) or hydrolysis products (amide bond cleavage) .

- Employ kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life from accelerated data. For hygroscopic compounds, include moisture sorption analysis .

- Compare degradation profiles in inert (argon) vs. oxidative (ambient air) atmospheres to identify dominant degradation mechanisms .

What computational strategies can predict this compound’s reactivity or biological target interactions?

Methodological Answer:

- Perform density functional theory (DFT) calculations to map electronic properties (e.g., HOMO/LUMO energies) and predict regioselectivity in reactions (e.g., electrophilic substitutions) .

- Use molecular docking (e.g., AutoDock Vina) to simulate binding affinities with potential targets (e.g., kinase domains). Validate with mutagenesis or SAR studies .

- Apply machine learning to correlate structural descriptors (e.g., logP, polar surface area) with experimental data (e.g., solubility, bioactivity) for predictive modeling .

How can contradictory data in biological assays be systematically addressed?

Methodological Answer:

- Conduct dose-response validation across multiple assays (e.g., enzymatic vs. cell-based) to rule out false positives/negatives. For example, discrepancies in IC50 values may arise from assay-specific interference (e.g., compound aggregation) .

- Use orthogonal analytical methods (e.g., SPR for binding affinity vs. functional assays) to confirm activity. Cross-reference with structurally similar compounds’ profiles .

- Apply meta-analysis frameworks to reconcile conflicting data, incorporating variables like cell line variability or batch-to-batch compound purity differences .

What challenges arise in isolating stereoisomers of this compound, and how can they be mitigated?

Methodological Answer:

- Chiral chromatography (e.g., Chiralpak® columns) with optimized mobile phases (e.g., heptane/ethanol with 0.1% TFA) can resolve enantiomers. Preparative HPLC scales this for mg-to-g quantities .

- For diastereomers, leverage crystallization-induced diastereomer resolution by tuning solvent polarity. Evidence from tert-butyl-carbamate separations shows ethanol/water mixtures enhance selectivity .

- Monitor separation efficiency via dynamic NMR to detect interconversion (e.g., rotamers), which may require low-temperature conditions to "freeze" conformers .

How can mechanistic studies elucidate the compound’s reactivity in novel chemical transformations?

Methodological Answer:

- Employ isotopic labeling (e.g., deuterium at hydroxyl groups) to track proton transfer steps in reactions. Mass spectrometry or 2H NMR can validate pathways .

- Conduct kinetic isotope effect (KIE) studies to distinguish between concerted vs. stepwise mechanisms (e.g., in cyclization reactions) .

- Pair in situ IR spectroscopy with computational transition-state analysis to identify intermediates. For example, monitoring carbonyl stretches (1700–1800 cm⁻¹) during amide bond formation .

What factors must be considered when scaling up synthesis from milligram to kilogram quantities?

Methodological Answer:

- Optimize heat and mass transfer using flow reactors for exothermic steps (e.g., tert-butyl group introductions). Batch processes may require jacketed reactors with precise temperature control .

- Replace hazardous solvents (e.g., DMF) with greener alternatives (e.g., 2-MeTHF) during workup, guided by solvent sustainability metrics (e.g., E-factor) .

- Implement process analytical technology (PAT) for real-time monitoring (e.g., inline FTIR) to maintain purity thresholds during crystallization or filtration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.